4-Hydroxy-3-nitrobenzenesulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO5S/c7-14(12,13)4-1-2-6(9)5(3-4)8(10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIDVSSBTNZNJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394867 | |
| Record name | 4-Hydroxy-3-nitrobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147682-51-7 | |
| Record name | 4-Hydroxy-3-nitrobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3-nitrobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Advanced Reaction Strategies
Synthetic Pathways to 4-Hydroxy-3-nitrobenzenesulfonyl chloride
Chlorosulfonation is a robust method for introducing a sulfonyl chloride (-SO₂Cl) group directly onto an aromatic ring. The reaction typically employs chlorosulfonic acid (ClSO₃H) as both the solvent and the electrophilic reagent. The reactive electrophile is believed to be SO₂Cl⁺, generated by the auto-protolysis of chlorosulfonic acid.
A key synthetic pathway to this compound involves the use of 2-nitroanisole (B33030) as a starting material. guidechem.com This route proceeds in two logical steps:
Chlorosulfonation of 2-nitroanisole: In this step, 2-nitroanisole is treated with an excess of chlorosulfonic acid. The directing effects of the substituents on the aromatic ring guide the position of the incoming chlorosulfonyl group. The methoxy (B1213986) (-OCH₃) group is a strong activating group and directs electrophiles to the ortho and para positions, while the nitro (-NO₂) group is a strong deactivating group, directing to the meta position. The powerful para-directing influence of the methoxy group leads to the formation of the intermediate, 4-methoxy-3-nitrobenzenesulfonyl chloride .
Demethylation: The resulting 4-methoxy-3-nitrobenzenesulfonyl chloride intermediate is then subjected to demethylation to unmask the phenolic hydroxyl group. This transformation is necessary because the free hydroxyl group would not be compatible with the harsh conditions of chlorosulfonation. Cleavage of the methyl ether can be achieved using various reagents, such as strong protic acids like HBr or Lewis acids like BBr₃ or AlCl₃. This step yields the final product, this compound.
During the electrophilic chlorosulfonation of 2-nitroanisole, the formation of isomeric products is possible, although the major product is dictated by the directing effects of the existing substituents. The primary directing influence comes from the activating methoxy group, which strongly favors substitution at the position para to it (C4), leading to the desired intermediate, 4-methoxy-3-nitrobenzenesulfonyl chloride.
However, a minor amount of the ortho-substituted isomer, 2-methoxy-3-nitrobenzenesulfonyl chloride , could potentially form due to the ortho-directing nature of the methoxy group. Substitution at C6, para to the nitro group and ortho to the methoxy group, is also a possibility, which would yield 2-methoxy-5-nitrobenzenesulfonyl chloride . The relative yields of these isomers depend on the precise reaction conditions, but the C4-sulfonated product is expected to predominate due to the strong regiochemical control exerted by the methoxy group.
An alternative and more direct route to the target compound starts from 2-nitrophenol (B165410) . guidechem.com In this pathway, 2-nitrophenol is directly reacted with chlorosulfonic acid. The hydroxyl group is a potent ortho-, para-director. Therefore, the incoming chlorosulfonyl group is directed to the position para to the hydroxyl group, yielding this compound directly. While this method avoids the need for a separate demethylation step, controlling the reaction can be challenging due to the high reactivity of the phenol (B47542) group with chlorosulfonic acid, which can lead to side reactions and lower yields.
Optimizing the synthesis of sulfonyl chlorides is crucial for maximizing yield and ensuring high purity. Drawing parallels from the synthesis of structurally related compounds, such as 4-chloro-3-nitro-benzene sulfonyl chloride, several parameters can be fine-tuned. researchgate.net
Key optimization parameters include:
Molar Ratio of Reagents: The ratio of the substrate to chlorosulfonic acid is a critical factor. A significant excess of chlorosulfonic acid is typically used to serve as both reagent and solvent, driving the reaction to completion. For the synthesis of 4-chloro-3-nitro-benzene sulfonyl chloride, a molar ratio of 4:1 of chlorosulfonic acid to the aromatic precursor was found to be optimal. researchgate.net
Reaction Temperature: Temperature control is vital. The reaction may be initiated at a lower temperature and gradually heated. For instance, a stepwise increase in temperature from 100°C to 130°C is employed in some preparations to control the reaction rate and minimize by-product formation. An optimal temperature of 120°C has been identified for certain chlorosulfonation reactions. researchgate.net
Reaction Time: The duration of the reaction must be sufficient for completion. Reaction times are often several hours; a 4-hour reaction time was found to be effective in the synthesis of 4-chloro-3-nitro-benzene sulfonyl chloride. researchgate.net
Work-up Procedure: The method of isolating the product is also key to purity. The reaction mixture is typically poured carefully onto crushed ice and water, causing the sulfonyl chloride to precipitate. The solid product is then collected by filtration and can be further purified by recrystallization from a suitable solvent, such as petroleum ether. researchgate.net
Table 1: Optimization Parameters in Analogous Sulfonyl Chloride Synthesis
| Parameter | Condition | Rationale | Source |
|---|---|---|---|
| Molar Ratio (ClSO₃H:Precursor) | 4:1 | Ensures complete reaction; acid acts as solvent. | researchgate.net |
| Temperature | 120°C | Balances reaction rate and selectivity. | researchgate.net |
| Reaction Time | 4 hours | Allows for the reaction to proceed to completion. | researchgate.net |
| Purification | Recrystallization (Petroleum Ether) | Removes impurities to achieve high purity (e.g., >99%). | researchgate.net |
Chlorosulfonation Reactions and Precursor Transformations
Reactivity and Derivatization Strategies
The chemical behavior of this compound is dominated by the high reactivity of the sulfonyl chloride functional group. This group is a powerful electrophile, making it highly susceptible to nucleophilic attack, which results in the displacement of the chloride ion. This reactivity is the foundation for its primary use as a reagent for introducing the 4-hydroxy-3-nitrophenylsulfonyl moiety into other molecules.
Common derivatization reactions include:
Formation of Sulfonamides: Reaction with primary or secondary amines readily yields the corresponding sulfonamides. This is one of the most common applications for sulfonyl chlorides in medicinal chemistry and organic synthesis.
Formation of Sulfonate Esters: Reaction with alcohols or phenols in the presence of a base results in the formation of sulfonate esters. The compound's own phenolic group can potentially participate in intermolecular reactions under certain conditions.
The presence of the nitro group enhances the electrophilicity of the sulfonyl group through its strong electron-withdrawing effect. This makes the compound more reactive than non-nitrated analogues. The hydroxyl group, being a nucleophile itself, requires consideration during reaction design, and may need to be protected depending on the desired transformation.
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety
The sulfonyl chloride group is a powerful electrophile, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its synthetic utility, enabling the formation of stable sulfonamide and sulfonate ester linkages, which are significant in medicinal chemistry and materials science.
Formation of Sulfonamides and Sulfonates
Reaction with Amines (Primary, Secondary)
The reaction between a sulfonyl chloride and a primary or secondary amine is a fundamental method for synthesizing sulfonamides. This reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. cbijournal.com The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electron-deficient sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.
The reactivity of the amine can be influenced by the electronic and steric nature of the groups attached to it. cbijournal.com Primary amines are generally highly reactive, while secondary amines can exhibit lower reactivity due to increased steric hindrance. cbijournal.com For instance, the synthesis of sulfonamides from various primary amines and sulfonyl chlorides has been reported to achieve excellent yields, sometimes up to 100%, particularly when using aniline (B41778) or its derivatives. cbijournal.com
A typical procedure involves dissolving the amine in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) and adding the base, followed by the dropwise addition of the sulfonyl chloride at a controlled temperature, often starting at 0°C and allowing the reaction to proceed to room temperature. cbijournal.comucl.ac.uk
Reaction Conditions for Sulfonamide Synthesis
| Catalyst/Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Pyridine | N/A | 0-25 °C | ~100% | cbijournal.com |
| Triethylamine (TEA) | THF | Ice bath to RT | 86% | cbijournal.com |
| Fe3O4-DIPA | Dichloromethane (DCM) | Room Temperature | 98% | cbijournal.com |
Stereoselective Sulfonylation Reactions
When a sulfonyl chloride reacts with a chiral alcohol, the reaction proceeds with retention of the stereochemical configuration at the carbon atom bearing the hydroxyl group. This is because the reaction involves the breaking of the O-H bond of the alcohol, not the C-O bond. The oxygen atom of the alcohol attacks the sulfur atom of the sulfonyl chloride, and the original stereocenter remains untouched throughout the process. This principle allows for the controlled synthesis of chiral sulfonate esters, which can then be used in subsequent stereospecific substitution or elimination reactions where the sulfonate acts as an excellent leaving group.
Formation of N-nosyl-alpha-amino acids for Peptide Synthesis
In peptide synthesis, protecting the alpha-amino group of amino acids is a critical step to ensure selective peptide bond formation. The nitrobenzenesulfonyl group, often abbreviated as "nosyl" (Ns), serves as an effective protecting group. This compound can be used to introduce this protecting group onto an amino acid. The reaction involves treating the amino acid with the sulfonyl chloride under basic conditions, often using sodium carbonate in an aqueous solution. nih.gov
The resulting N-nosyl-amino acids are valuable building blocks for both solution-phase and solid-phase peptide synthesis. researchgate.netnih.gov The nosyl group is stable under the conditions required for peptide chain elongation but can be removed under mild conditions, for example, using a thiol like mercaptoethanol in the presence of a base. researchgate.net This orthogonality makes it compatible with other protecting groups used in peptide chemistry, such as Fmoc. rsc.org The use of N-nosyl-amino acids has been demonstrated in the synthesis of N-methylated peptides, which are of significant interest in medicinal chemistry. researchgate.netnih.gov
Synthesis of Sulfinamides
The conversion of a sulfonyl chloride to a sulfinamide is a reductive process, not a direct substitution. A one-step method has been developed for this transformation, which involves the in situ reduction of the sulfonyl chloride. nih.gov In this procedure, the sulfonyl chloride is reacted with a reducing agent, such as triphenylphosphine, in the presence of an amine and a base like triethylamine (TEA). nih.gov
The proposed mechanism involves the reduction of the sulfonyl chloride to a more reactive intermediate, which is then trapped by the amine to form the sulfinamide. nih.gov This method is advantageous as it avoids the need to prepare and handle more sensitive reagents like sulfinyl chlorides. nih.gov The reaction's success and yield can be sensitive to the order of addition of reagents and the reaction temperature, with optimal results often obtained by slowly adding a solution of the amine, TEA, and phosphine (B1218219) to the sulfonyl chloride solution at 0°C. nih.gov
Reactions Involving the Hydroxyl Group
The phenolic hydroxyl group in this compound is a key site for synthetic modification, enabling the introduction of various functionalities through esterification and etherification, and playing a role in protecting group strategies.
Esterification and Etherification Reactions
The hydroxyl group can be readily converted into esters and ethers to modify the compound's properties or to prepare it for subsequent reactions.
Esterification: The formation of esters from the hydroxyl group is a common transformation. For instance, the synthesis of hydroxy esters can be achieved through various coupling methods. nih.gov While specific examples for this compound are not abundant in literature, analogous reactions, such as the conjugation of nandrolone (B1676933) to penicillins via an ester linkage, highlight the feasibility of this transformation. nih.gov This process often involves activating the carboxylic acid partner with reagents like 1,1'-carbonyldiimidazole (B1668759) or using methanesulfonyl chloride. nih.gov These methods could be adapted to couple various carboxylic acids to the hydroxyl group of this compound.
Etherification: The synthesis of ether derivatives is another important modification. A notable example involves the use of the methylated precursor, 4-methoxy-3-nitrobenzenesulfonyl chloride, in the preparation of sulfonamides. umn.edu In this synthesis, the methoxy group (an ether) is carried through the initial chlorosulfonation and subsequent reaction with an amine. umn.edu The ether linkage can be later cleaved if the free hydroxyl group is required. Common reagents for forming benzyl (B1604629) ethers, which are valuable as protecting groups, include benzyl halides in the presence of a base like potassium hydride. vanderbilt.edu
The table below summarizes potential reagents for these transformations.
| Reaction Type | Reagent/Method | Product Type |
| Esterification | Carboxylic Acid + 1,1'-Carbonyldiimidazole | Aryl Ester |
| Esterification | Carboxylic Acid + Methanesulfonyl Chloride | Aryl Ester |
| Etherification | Benzyl Halide + Base (e.g., KH) | Benzyl Ether |
| Etherification | Alkyl Sulfate + Base | Alkyl Ether |
Role in Protecting Group Strategies
In multi-step syntheses, it is often necessary to temporarily "mask" or protect the reactive hydroxyl group to prevent it from interfering with reactions at other sites of the molecule. jocpr.com The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal. jocpr.comtcichemicals.com
Common strategies for protecting phenolic hydroxyls that could be applied to this compound include:
Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBS) are widely used. They are introduced using a silyl chloride (e.g., TBSCl) and a base like imidazole, and are typically removed with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). tcichemicals.comutsouthwestern.edu
Benzyl Ethers (Bn): Formed using a benzyl halide and a base, these groups are robust and stable to many conditions but can be removed by catalytic hydrogenation, which would simultaneously reduce the nitro group. vanderbilt.edu
Esters: Acyl groups, such as acetyl (Ac) or benzoyl (Bz), can serve as protecting groups. tcichemicals.com They are generally stable to acidic conditions but can be cleaved by base-catalyzed hydrolysis. tcichemicals.com
The selection of a suitable protecting group must account for the reactivity of the sulfonyl chloride and nitro functionalities. For example, using catalytic hydrogenation to deprotect a benzyl ether would also reduce the nitro group to an amine. masterorganicchemistry.com
Transformations of the Nitro Group
The nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring. Its transformation, primarily through reduction, opens up a major pathway for derivatization.
Reduction to Amino Derivatives
The reduction of the aromatic nitro group to a primary amine is one of the most fundamental transformations in aromatic chemistry. masterorganicchemistry.com This conversion changes the substituent from a strong meta-director and deactivating group to a strong ortho-, para-director and activating group. masterorganicchemistry.com The resulting 3-amino-4-hydroxybenzenesulfonyl chloride or its derivatives are valuable intermediates. umn.edunih.gov
A variety of methods are available for this reduction, offering different levels of chemoselectivity and functional group tolerance. organic-chemistry.org
| Reagent System | Description |
| Metal/Acid (e.g., Sn/HCl, Fe/HCl, Zn/HCl) | A classic and robust method for converting nitro groups to amines. masterorganicchemistry.com |
| Catalytic Hydrogenation (H₂/Catalyst) | Using catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni) provides a clean reduction method. masterorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | Offers a milder, pH-neutral system for nitro reduction. masterorganicchemistry.com |
| Sodium Borohydride/Iodine (KBH₄/I₂) | In this system, BI₃ is generated in situ as the active reductant. organic-chemistry.org |
| Tetrahydroxydiboron | A metal-free method that works under mild conditions in water. organic-chemistry.org |
Enzymatic reductions are also known, where nitroreductases can chemoselectively reduce nitro groups to hydroxylamino or amino groups. nih.gov
Further Derivatization of Amino Compounds
Once the nitro group is reduced to an amine, a host of subsequent derivatization reactions become possible. The newly formed amino group in 3-amino-4-hydroxybenzenesulfonamide (B74053) can be modified to create a diverse range of structures. nih.gov
Common derivatizations include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Schiff Base Formation: Condensation with aldehydes or ketones to yield imines (Schiff bases). nih.gov
Diazotization and Coupling: Treatment with nitrous acid (generated from NaNO₂ and HCl) converts the primary amine to a diazonium salt. This intermediate can then be coupled with activated aromatic rings (like 2-naphthol) to form azo dyes. umn.edu
Derivatization for Analysis: Reagents like diethyl ethoxymethylenemalonate (DEEMM) can be used to derivatize amino compounds to improve their chromatographic behavior for analysis by LC-MS/MS. nih.gov
Chemo- and Regioselectivity in Multi-functional Transformations
The presence of three distinct functional groups on the this compound ring necessitates careful consideration of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. scispace.com
The challenge in synthesizing derivatives of this compound lies in selectively targeting one of the three reactive sites:
Sulfonyl Chloride: This is a highly electrophilic group and will readily react with a wide range of nucleophiles (e.g., amines, alcohols, water) to form sulfonamides, sulfonates, or sulfonic acid, respectively. Reactions are typically fast and can often be performed at low temperatures to favor reaction at this site over others.
Hydroxyl Group: As a nucleophile, its reactivity can be enhanced by deprotonation with a base. It can be targeted for etherification or esterification, but these reactions often require conditions that could also promote reaction at the sulfonyl chloride group. Protecting the hydroxyl group is a common strategy to prevent unwanted side reactions. jocpr.com
Nitro Group: This group is primarily reactive towards reduction. Many reducing agents are chemoselective for the nitro group and will not affect the hydroxyl or sulfonyl chloride moieties under controlled conditions. organic-chemistry.orgscispace.com For example, tin and hydrochloric acid can reduce an aromatic nitro group without affecting a carbonyl group, demonstrating high chemoselectivity. scispace.com
Achieving a desired transformation requires a strategic choice of reagents and reaction conditions. For example, to synthesize a sulfonamide without affecting the hydroxyl group, one would typically react this compound with an amine at low temperature. Conversely, to reduce the nitro group while preserving the sulfonyl chloride, a chemoselective reducing agent like SnCl₂ would be employed. masterorganicchemistry.com The synthesis of precursors for "Acid Alizarin Violet N" derivatives illustrates this, where the sulfonyl chloride is first converted to a sulfonamide, followed by hydrolysis of an ether and reduction of the nitro group. umn.edu This sequential approach is key to navigating the complex reactivity of this multi-functional compound.
Catalytic Approaches in Synthesis and Derivatization
Catalysis offers powerful tools for the efficient and selective synthesis of complex organic molecules. These approaches, utilizing substoichiometric amounts of a catalyst, can provide access to novel derivatives under mild conditions, often with high degrees of selectivity. The following sections examine the documented application of major catalytic paradigms—organocatalysis, transition metal catalysis, and biocatalysis—to the synthesis and derivatization of this compound.
Organocatalysis
Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. This field has grown rapidly, providing a complementary approach to traditional metal-based catalysis, often with unique reactivity and selectivity. Key classes of organocatalysts include those based on proline and its derivatives, as well as cinchona alkaloids, which can activate substrates through mechanisms like enamine or iminium ion formation. psu.edukoreascience.kr
A comprehensive review of the scientific literature reveals a lack of specific research detailing the use of organocatalysis for the synthesis or derivatization of this compound. While general organocatalytic methods for the formation of sulfonamides or the functionalization of aromatic rings exist, their application to this particular compound has not been documented.
Table 1: Organocatalytic Reactions Involving this compound
| Catalyst Type | Reaction | Substrate(s) | Product(s) | Research Findings |
|---|---|---|---|---|
| N/A | N/A | N/A | N/A | No specific research findings available in the scientific literature. |
Transition Metal Catalysis (e.g., Palladium-mediated reactions)
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are particularly powerful for modifying aromatic halides and related compounds. nobelprize.org These methods have become indispensable in the pharmaceutical and materials science industries. researchgate.net
Despite the broad utility of transition metal catalysis, a detailed search of published scientific research indicates that specific applications for the synthesis or direct derivatization of this compound using these methods are not documented. While palladium and other transition metals are frequently used to catalyze reactions on substituted aromatic rings, studies specifically employing this compound as a substrate or precursor in such catalytic cycles have not been reported.
Table 2: Transition Metal-Catalyzed Reactions Involving this compound
| Catalyst System | Reaction Type | Substrate(s) | Product(s) | Research Findings |
|---|---|---|---|---|
| N/A | N/A | N/A | N/A | No specific research findings available in the scientific literature. |
Biocatalysis and Enzymatic Transformations
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach is prized for its exceptional selectivity (chemo-, regio-, and stereoselectivity) and its operation under mild, environmentally benign conditions, typically in aqueous media. nih.govnih.gov Enzymes such as hydrolases, oxidoreductases, and transferases are employed across various industries for the synthesis of complex molecules.
A thorough review of the scientific literature finds no published reports on the use of biocatalysis or specific enzymatic transformations for either the synthesis or derivatization of this compound. The database search, including those for enzymatic resolution or functional group modification, did not yield any studies focused on this compound. An entry in the PubChem database also notes that no literature data is available for this specific compound, corroborating the findings of this review. uni.lu
Table 3: Biocatalytic Transformations Involving this compound
| Enzyme Class | Transformation | Substrate(s) | Product(s) | Research Findings |
|---|---|---|---|---|
| N/A | N/A | N/A | N/A | No specific research findings available in the scientific literature. |
Advanced Characterization Techniques and Structural Analysis
Spectroscopic Characterization
Spectroscopic techniques are fundamental in determining the molecular structure of 4-Hydroxy-3-nitrobenzenesulfonyl chloride. By analyzing the interaction of the compound with electromagnetic radiation, specific details about its chemical environment can be obtained.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The substitution pattern on the benzene (B151609) ring will influence the chemical shifts and coupling constants. The aromatic region would likely display three protons exhibiting complex splitting patterns (doublets and doublet of doublets) due to their coupling with each other. The phenolic hydroxyl proton will appear as a broad singlet, and its chemical shift would be sensitive to the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. For this compound, six distinct signals are expected for the aromatic carbons. The carbon atom attached to the sulfonyl chloride group and the one bearing the hydroxyl group would have characteristic chemical shifts. The presence of the nitro group also significantly influences the chemical shifts of the adjacent carbon atoms. Data from related compounds like 3-nitrobenzenesulfonyl chloride can provide a reference for the expected chemical shift ranges. chemicalbook.comnih.gov
Interactive Data Table: Predicted and Comparative NMR Data
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound (Predicted) | Aromatic protons: ~7.0-8.5 ppm; Phenolic OH: variable | Aromatic carbons: ~120-160 ppm |
| 3-Nitrobenzenesulfonyl chloride chemicalbook.com | Aromatic protons: 7.93-8.88 ppm | Aromatic carbons: ~123-148 ppm |
| 4-Chloro-3-nitrobenzenesulfonyl chloride chemicalbook.com | Aromatic protons: ~7.8-8.4 ppm | Not available |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H, N-O, S=O, and S-Cl bonds.
The key expected vibrational frequencies are:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.
N-O asymmetric and symmetric stretches: Strong absorption bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively, characteristic of the nitro group.
S=O asymmetric and symmetric stretches: Strong bands in the regions of 1360-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively, for the sulfonyl chloride group.
S-Cl stretch: A characteristic absorption in the lower frequency region, typically around 310-390 cm⁻¹.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragmentation patterns that can help confirm its structure. Predicted mass spectrometry data suggests a monoisotopic mass of 236.94987 Da. uni.lu The fragmentation would likely involve the loss of the chlorine atom, the sulfonyl chloride group, and the nitro group. The predicted m/z values for various adducts are available. uni.lu
Interactive Data Table: Predicted Mass Spectrometry Data for this compound uni.lu
| Adduct | m/z |
| [M+H]⁺ | 237.95715 |
| [M+Na]⁺ | 259.93909 |
| [M-H]⁻ | 235.94259 |
| [M+NH₄]⁺ | 254.98369 |
| [M+K]⁺ | 275.91303 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region, characteristic of substituted benzene derivatives. The presence of the nitro and hydroxyl groups, which are strong chromophores and auxochromes, respectively, will influence the position and intensity of the absorption maxima (λmax). The electronic transitions are typically of the π → π* and n → π* type. The exact λmax values would be dependent on the solvent used. Studies on similar compounds, like N'-(2-Hydroxy-5-nitrobenzylidene) naphthalene-2-sulfonohydrazide, show absorption peaks in the range of 230-450 nm, which can serve as a reference. researchgate.net
X-ray Crystallography and Solid-State Structure Elucidation
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and details about intermolecular interactions.
While specific X-ray crystallographic data for this compound is not publicly available, analysis of a closely related isomer, 3-nitrobenzenesulfonyl chloride, provides insight into the likely crystal structure. nih.gov For 3-nitrobenzenesulfonyl chloride, the crystal structure has been determined and is available in the Cambridge Structural Database (CSD). Such studies reveal the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry of the unit cell. It is plausible that this compound would also crystallize in a common crystal system, with its solid-state structure influenced by hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the nitro and sulfonyl chloride groups.
Bond Lengths and Angles Analysis
Precise bond lengths and angles for this compound would be definitively determined through single-crystal X-ray diffraction. As of the latest literature review, a public crystal structure for this specific compound is not available. However, analysis of closely related structures, such as 3-nitrobenzenesulfonyl chloride, for which crystallographic data is available in the Cambridge Structural Database (CSD), can provide valuable insights into the expected geometric parameters. nih.gov
For 3-nitrobenzenesulfonyl chloride, the geometry around the sulfur atom is approximately tetrahedral. The benzene ring, as expected, is planar. The introduction of the hydroxyl group at the 4-position and the nitro group at the 3-position in the target compound would be expected to cause minor deviations in the bond lengths and angles of the benzene ring due to electronic effects, but the fundamental geometry should remain similar.
Interactive Table: Representative Bond Lengths and Angles for a Substituted Nitrobenzenesulfonyl Chloride (based on analogous structures)
Below is a table of anticipated bond lengths and angles for this compound, extrapolated from known data of similar compounds.
| Bond | Expected Length (Å) | Angle | Expected Angle (°) |
| S=O | ~1.42 - 1.45 | O=S=O | ~120 - 125 |
| S-Cl | ~2.05 - 2.10 | O=S-Cl | ~105 - 108 |
| S-C | ~1.75 - 1.80 | O=S-C | ~108 - 111 |
| C-N | ~1.45 - 1.50 | C-S-Cl | ~100 - 104 |
| N=O | ~1.20 - 1.25 | C-C-N | ~118 - 122 |
| C-O (hydroxyl) | ~1.35 - 1.40 | C-C-O | ~117 - 121 |
Note: These values are illustrative and based on data for analogous compounds. Actual values for this compound would require experimental determination.
Molecular Conformation and Packing
The three-dimensional arrangement of molecules in the solid state, known as molecular conformation and packing, is dictated by a variety of intermolecular forces. For this compound, the conformation will be influenced by the orientation of the sulfonyl chloride and nitro groups relative to the benzene ring. Due to steric hindrance and electronic repulsion, these groups are typically twisted out of the plane of the benzene ring.
The crystal packing is expected to be dominated by hydrogen bonding interactions involving the hydroxyl group and the nitro group, as well as potential weaker interactions. Molecules will likely arrange in a way that maximizes these favorable interactions, leading to a stable, three-dimensional lattice. The presence of the polar nitro and sulfonyl chloride groups will also contribute to dipole-dipole interactions, further influencing the packing arrangement.
Hydrogen Bonding and Supramolecular Interactions
Hydrogen bonding is anticipated to be a dominant supramolecular interaction in the crystal structure of this compound. The phenolic hydroxyl group is a strong hydrogen bond donor, while the oxygen atoms of the nitro group and the sulfonyl group are potential hydrogen bond acceptors. This can lead to the formation of extended hydrogen-bonded networks, such as chains or sheets, which stabilize the crystal lattice.
In addition to classical hydrogen bonds, other supramolecular interactions may play a role. These can include π-π stacking interactions between the aromatic rings of adjacent molecules and C-H···O interactions, where a hydrogen atom attached to a carbon of the benzene ring interacts with an oxygen atom of a nitro or sulfonyl group on a neighboring molecule. These collective interactions result in a complex and stable three-dimensional supramolecular architecture.
Chromatographic and Separation Techniques
Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a participant.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of this compound. A reversed-phase HPLC method would be suitable for this purpose. For instance, a method analogous to that used for 4-hydroxy-3-nitrobenzoyl chloride could be employed, utilizing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with a small amount of an acid like phosphoric or formic acid to ensure sharp peak shapes. sielc.com Detection is typically carried out using a UV detector, as the nitro-aromatic system provides a strong chromophore.
Interactive Table: Illustrative HPLC Method for Purity Determination
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient |
For the determination of enantiomeric excess of chiral derivatives of this compound (for example, in the synthesis of chiral sulfonamides), chiral HPLC is the method of choice. This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers. phenomenex.com Polysaccharide-based chiral columns are often effective for a wide range of compounds. nih.gov The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is critical for achieving separation. phenomenex.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a chemical reaction involving this compound. acs.org For example, in the synthesis of a sulfonamide by reacting this compound with an amine, TLC can be used to track the disappearance of the starting materials and the appearance of the product.
A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials. acs.org The plate is then developed in a suitable solvent system (eluent), which is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ratio of these solvents is optimized to achieve good separation of the spots. After development, the plate is visualized, usually under UV light, where the aromatic compounds will appear as dark spots. The progress of the reaction can be determined by observing the diminishing intensity of the starting material spots and the increasing intensity of the product spot. phenomenex.com
Interactive Table: Example TLC System for Reaction Monitoring
| Component | Description |
| Stationary Phase | Silica gel on aluminum or glass plate |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV lamp (254 nm) |
Mechanistic Investigations and Reaction Dynamics
Kinetic and Thermodynamic Studies
In chemical reactions with competing pathways, the product distribution is often determined by whether the reaction is under kinetic or thermodynamic control. wikipedia.org Kinetic control favors the product that is formed fastest, which corresponds to the pathway with the lowest activation energy. wikipedia.org In contrast, thermodynamic control yields the most stable product, which has the lowest Gibbs free energy. wikipedia.org The reaction conditions, including temperature and solvent, play a crucial role in dictating which pathway is favored. wikipedia.org
Studies on the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides, such as the 3-nitro and 4-nitro isomers, provide insight into the kinetic and thermodynamic aspects of their reactions. scholaris.ca The reduction of these compounds can lead to the formation of diaryl disulfones, which are easier to reduce than the parent molecule, inducing an autocatalytic mechanism that is dependent on concentration and scan rate. scholaris.ca The stability of the arylsulfinyl radicals formed upon reduction influences the dissociation of the reduced structures. scholaris.ca
Table 1: Electrochemical Data for Nitro-Substituted Benzenesulfonyl Chlorides This interactive table presents electrochemical data for various nitro-substituted benzenesulfonyl chlorides, as reported in research. Data derived from cyclic voltammetry experiments.
| Compound | Concentration (mM) | Epc (V vs Fc/Fc+) | αna (from peak width) | dEpc/dlogν (mV per unit logν) |
| 2-Nitrobenzenesulfonyl chloride | 2.1 | -0.850 | 0.43 | -99 |
| 3-Nitrobenzenesulfonyl chloride | 2.1 | -0.795 | 0.38 | -110 |
| 4-Nitrobenzenesulfonyl chloride | 2.0 | -0.770 | 0.45 | -92 |
| 2,4-Dinitrobenzenesulfonyl chloride | 2.0 | -0.585 | 0.50 | -79 |
| Source: scholaris.ca |
Reaction Pathway Elucidation
Understanding the precise pathway a reaction follows is fundamental to controlling its outcome. This involves identifying key intermediates, transition states, and the influence of the reaction environment.
The reaction pathways of nitro-substituted benzenesulfonyl chlorides are often characterized by distinct intermediates and transition states. In the electrochemical reduction of 3-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride, a two-electron reduction leads to nitro-substituted sulfinate and chloride anions. scholaris.ca The resulting sulfinate can then attack the parent sulfonyl chloride, leading to the formation of diaryl disulfones as key intermediates. scholaris.ca
The transition state, the highest energy point on the reaction coordinate, dictates the reaction rate. wikipedia.org In some complex syntheses involving substrates with a 4-nitrobenzenesulfonyl group, the stereoselectivity of the reaction is influenced by the transition state. For instance, hydrogen bonding within the transition state can facilitate a stereoselective spirocyclization. acs.org
Solvents play a critical role in reaction mechanisms by interacting with reactants, intermediates, and transition states through forces like electrostatic interactions and hydrogen bonding. numberanalytics.com The polarity of the solvent can significantly alter reaction rates. wikipedia.org Generally, an increase in solvent polarity accelerates reactions where a charge is developed in the activated complex from neutral reactants. wikipedia.org Conversely, reactions where the charge is more dispersed in the transition state than in the reactants are often slowed by increasing solvent polarity. wikipedia.org
Polar solvents are particularly effective at stabilizing charged intermediates, which can increase the reaction rate and favor pathways that proceed through such species. numberanalytics.com The choice of solvent can be critical for a reaction's success. In a gold(I)-catalyzed cyclization of a substrate containing a 4-nitrobenzenesulfonyl group, trifluorotoluene (PhCF3) was found to be a suitable solvent, whereas acetonitrile (B52724) (MeCN) failed to yield the desired product. acs.org This highlights how solvent choice can determine the reaction outcome. acs.org
Substituents on an aromatic ring can profoundly influence the mechanism of electron transfer (ET). In the reduction of nitro-substituted benzenesulfonyl chlorides, the position of the nitro group affects whether the reaction proceeds via a concerted or a stepwise dissociative ET mechanism. scholaris.ca In a concerted mechanism, the electron transfer and the breaking of the sulfur-chlorine bond occur simultaneously. scholaris.ca In a stepwise mechanism, these events happen sequentially.
Research indicates that the reduction of 3-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride follows a stepwise dissociative electron transfer pathway. scholaris.ca Conversely, the 2-nitro isomer undergoes a concerted dissociative ET. scholaris.ca This difference is attributed to the steric hindrance from the ortho nitro group in the 2-nitro isomer, which prevents the formation of the disulfone intermediates seen with the meta and para isomers. scholaris.ca The electron-withdrawing nature of the nitro group also plays a key role, enhancing the electrophilicity at different positions and influencing the stability of intermediates. acs.orgnih.gov
Isotopic Labeling Studies
Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction mechanism. By replacing an atom with one of its heavier isotopes, researchers can determine its ultimate location in the product, providing definitive evidence for a proposed pathway.
In a study on a gold(I)-catalyzed cascade cyclization, a substrate bearing a 4-nitrobenzenesulfonyl (p-Ns) group was reacted in the presence of water enriched with the ¹⁸O isotope (H₂¹⁸O). acs.orgacs.org Analysis of the resulting spirocyclic indolin-3-one product revealed that the oxygen atom of the newly formed hydroxyl group originated from the water molecule. acs.org ¹³C NMR analysis showed an ¹⁸O-isotope effect on the signal for the hydroxylated carbon, confirming the nucleophilic attack of water during the reaction sequence. acs.org This experiment was crucial in elucidating the reaction mechanism and confirming the role of water as a reactant. acs.org
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry and quantum mechanical calculations provide invaluable tools for understanding reaction mechanisms at a molecular level. escholarship.orgrsc.org These methods can be used to model reaction energy profiles, predict the structures of intermediates and transition states, and rationalize experimental observations. wikipedia.orgrsc.org
Theoretical calculations have been used to support the mechanistic proposals for the reduction of nitro-substituted benzenesulfonyl chlorides. scholaris.ca Density Functional Theory (DFT) is a common method used to investigate reaction pathways, as seen in studies of Diels-Alder reactions where it helped calculate the Gibbs free energy profile and identify the rate-limiting step. wikipedia.org
For new compounds, computational studies can predict various properties. For instance, ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental data to confirm structures. mdpi.com Vibrational frequencies from IR spectra can also be simulated and assigned based on potential energy distribution (PED) analysis. mdpi.com For 4-Hydroxy-3-nitrobenzenesulfonyl chloride itself, computational tools have been used to predict properties like its collision cross-section for different adduct ions in mass spectrometry. uni.lu
Table 2: Predicted Collision Cross Section (CCS) for this compound This interactive table displays the predicted collision cross-section values (in Ų) for various adducts of this compound, calculated using computational methods.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 237.95715 | 140.2 |
| [M+Na]⁺ | 259.93909 | 149.3 |
| [M-H]⁻ | 235.94259 | 143.5 |
| [M+NH₄]⁺ | 254.98369 | 157.6 |
| [M+K]⁺ | 275.91303 | 141.5 |
| [M+H-H₂O]⁺ | 219.94713 | 140.9 |
| [M+HCOO]⁻ | 281.94807 | 154.8 |
| Source: uni.lu |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. nih.gov Calculations are typically performed using specific functionals, such as B3LYP, paired with a basis set like 6-311G**, to solve for the electron density and derive various molecular properties. nih.gov
The first step in a computational study is geometry optimization, a process that determines the most stable, lowest-energy three-dimensional arrangement of atoms in the molecule. youtube.com This equilibrium structure corresponds to a minimum on the potential energy surface. youtube.com For this compound, optimization would define the precise bond lengths, bond angles, and dihedral angles between the constituent atoms of the phenyl ring and its hydroxyl, nitro, and sulfonyl chloride substituents.
Following optimization, vibrational analysis is performed by calculating the Hessian matrix (the matrix of second derivatives of energy). youtube.com This analysis serves two purposes: it confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and it predicts the compound's infrared (IR) and Raman vibrational frequencies. nih.gov Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the O-H, C=C, and S=O bonds, or the bending of C-H bonds. nih.gov
Below is an illustrative table of the types of vibrational frequencies that would be calculated for this compound, based on characteristic values for similar functional groups.
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | 3550-3650 | Hydroxyl |
| C-H Stretch (Aromatic) | 3000-3100 | Phenyl Ring |
| C=C Stretch (Aromatic) | 1450-1600 | Phenyl Ring |
| N-O Stretch (Asymmetric) | 1500-1570 | Nitro Group |
| N-O Stretch (Symmetric) | 1330-1390 | Nitro Group |
| S=O Stretch (Asymmetric) | 1370-1410 | Sulfonyl Chloride |
| S=O Stretch (Symmetric) | 1170-1200 | Sulfonyl Chloride |
| C-S Stretch | 650-750 | Phenyl-Sulfur |
| S-Cl Stretch | 300-450 | Sulfonyl Chloride |
This table is illustrative and provides expected ranges for vibrational frequencies.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
For this compound, the electron-donating hydroxyl group and the electron-withdrawing nitro and sulfonyl chloride groups would significantly influence the electron density distribution in the HOMO and LUMO. From these orbital energies, key quantum chemical descriptors can be calculated to predict global reactivity. nih.gov
| Parameter | Formula | Description |
| Electronegativity (χ) | χ ≈ -(E_HOMO + E_LUMO) / 2 | Measures the ability of the molecule to attract electrons. |
| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of the molecule to accept electrons. |
This table outlines key quantum chemical parameters derived from HOMO-LUMO energies.
Noncovalent Interaction (NCI) and Hirshfeld Surface Analysis
While covalent bonds define the molecule, noncovalent interactions (NCIs) dictate how molecules interact with each other in the solid state or in solution. wikipedia.org NCI analysis and Hirshfeld surface analysis are computational methods used to visualize and quantify these weak interactions. nih.govnih.gov
The NCI index is based on the electron density (ρ) and its derivative, the reduced density gradient (s). wikipedia.orgchemtools.org Regions of low density and low gradient signify noncovalent interactions. chemtools.org These interactions can be visualized as 3D isosurfaces, which are color-coded to differentiate their nature:
Blue: Strong, attractive interactions (e.g., hydrogen bonds).
Green: Weak, attractive interactions (e.g., van der Waals forces).
Red: Strong, repulsive interactions (e.g., steric clashes). researchgate.net
For this compound, the primary interactions would involve the hydroxyl, nitro, and sulfonyl groups. A Hirshfeld analysis would likely show significant contributions from the following contacts:
| Interaction Type | Description | Anticipated Contribution |
| O···H / H···O | Hydrogen bonding involving hydroxyl and nitro groups. | High |
| H···H | General contacts between hydrogen atoms on phenyl rings. | High |
| C···H / H···C | Interactions involving the aromatic rings. | Moderate |
| O···C / C···O | Contacts between oxygen atoms and carbon atoms. | Low to Moderate |
| N···H / H···N | Interactions involving the nitro group. | Low |
| Cl···H / H···Cl | Contacts involving the chlorine atom. | Low |
This table presents an anticipated breakdown of intermolecular contacts based on analyses of similar nitro-substituted benzenesulfonyl compounds. nih.gov
Interaction Energy Calculations
To complement the qualitative picture from NCI and Hirshfeld analyses, interaction energy calculations quantify the strength of the forces between molecules. Using DFT, the energy of a molecular dimer or cluster can be calculated and compared to the sum of the energies of the individual monomers. The difference gives the interaction energy, which can be further broken down into components like electrostatic, dispersion, polarization, and exchange-repulsion energies. These calculations would provide precise energetic data on the strength of the hydrogen bonds and other noncovalent interactions that stabilize the crystal structure of this compound.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the compound's dynamic behavior. nih.gov An MD simulation for this compound, either in a solvent or in a simulated crystal lattice, would involve solving Newton's equations of motion for the system.
Key parameters analyzed from an MD simulation include:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure, indicating structural stability over time. ajchem-a.com
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. ajchem-a.com
Radial Distribution Function (g(r)): Describes how the density of surrounding atoms or solvent molecules varies as a function of distance from a central point, revealing solvation shell structures. nih.gov
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds over the course of the simulation, quantifying their stability and lifetime. ajchem-a.com
These simulations would offer critical insights into how this compound interacts with its environment, such as its solvation in water or its conformational flexibility.
Applications in Advanced Organic Synthesis and Materials Science
Synthetic Reagent in Diverse Organic Transformations
4-Hydroxy-3-nitrobenzenesulfonyl chloride serves as a versatile reagent in numerous organic transformations, primarily due to the reactivity of its sulfonyl chloride group.
The primary role of this compound in organic synthesis is to introduce the sulfonyl group (-SO2-) into other organic molecules. This process, known as sulfonylation, is fundamental in creating sulfonamides and sulfonate esters. The presence of the electron-withdrawing nitro group on the benzene (B151609) ring enhances the reactivity of the sulfonyl chloride, making it a potent agent for this purpose. The sulfonylation reaction typically proceeds by reacting this compound with compounds containing active hydrogen atoms, such as amines, phenols, and alcohols, in the presence of a base.
This compound is instrumental in the synthesis of complex organic molecules. For instance, it has been utilized in the synthesis of spirocyclic indolin-3-ones, a structural motif present in many biologically active natural products. acs.org In a gold(I)-catalyzed reaction, the related 4-nitrobenzenesulfonyl (p-Ns) group is used to protect an amine, facilitating a cascade cyclization to form the desired spirocyclic structure. acs.org The resulting ketone-tethered indoxyl undergoes stereoselective spirocyclization. acs.org
The derivatization of amines and phenols is a crucial technique in analytical chemistry for enhancing the detection and separation of these compounds. This compound can be used as a derivatizing agent. The reaction with amines and phenols introduces a chromophore (the nitrobenzenesulfonyl group), which can be readily detected by UV-visible spectroscopy. This is particularly useful in techniques like High-Performance Liquid Chromatography (HPLC). scirp.orgthermofisher.com For example, a similar compound, 4-nitrobenzoyl chloride, is used for the pre-column derivatization of phenols and related compounds in water samples for HPLC-UV analysis. scirp.org The derivatization improves chromatographic retention and the efficiency of electrospray ionization. researchgate.net
Building Block for Specialty Chemicals
Beyond its role as a reagent, this compound is a key starting material for the synthesis of a variety of specialty chemicals, including dyes, pigments, and agrochemicals.
Historically, nitro-substituted benzene derivatives have been important intermediates in the production of dyes and pigments. epa.gov The presence of the nitro group and the reactive sulfonyl chloride group in this compound makes it a valuable precursor for creating azo dyes and other colorants. The sulfonyl group can be transformed into a sulfonic acid group, which enhances the water solubility of the dye, an important property for textile dyeing. The general class of unsulfonated nitro dyes also finds use as pigments. epa.gov
The structural motifs present in this compound are also found in certain classes of agrochemicals. For instance, sulfonamide derivatives, which can be synthesized from this compound, are known to exhibit herbicidal and fungicidal activities. While direct synthesis of commercial agrochemicals from this specific compound is not widely documented in the provided search results, its chemical relatives, such as 4-chloro-3-nitrobenzenesulfonyl chloride, are used in the synthesis of novel sulfonamide derivatives with potential applications in agriculture. lookchem.com
Solid-Phase Synthesis and Combinatorial Chemistry Applications
There is a lack of specific research findings on the utilization of this compound in solid-phase synthesis or combinatorial chemistry. While solid-phase synthesis is a common technique for creating libraries of compounds for drug discovery and other applications, and combinatorial chemistry relies on the systematic creation of large numbers of compounds, the role of this specific sulfonyl chloride in these methodologies has not been documented in the available literature. nih.govnih.gov
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies and Sustainable Chemistry
The development of new and more sustainable methods for synthesizing 4-Hydroxy-3-nitrobenzenesulfonyl chloride and related compounds is a key area of future research. Traditional synthetic routes for similar compounds, such as 4-chloro-3-nitro-benzene sulfonyl chloride, often involve reagents like chlorosulfonic acid and o-chloro-nitro-benzene, with studies focusing on optimizing reaction temperature, time, and molar ratios to improve yield and purity. researchgate.net For instance, one optimized process identified 120°C as the ideal reaction temperature and a 4-hour reaction time with a 4:1 molar ratio of chlorosulfonic acid to o-chloro-nitro-benzene, followed by recrystallization, to achieve a high-purity product. researchgate.net
Future efforts will likely concentrate on "green chemistry" principles to minimize hazardous byproducts and enhance reaction efficiency. solubilityofthings.comuniroma1.itjptcp.comcarlroth.com This includes exploring alternative, less toxic reagents and solvents, as well as developing catalytic processes to reduce waste and energy consumption. jptcp.comcarlroth.com The goal is to create more ecologically friendly and economically viable synthetic pathways. uniroma1.it
Exploration of Undiscovered Reactivity Patterns
While the primary reactivity of sulfonyl chlorides is well-established, there is still potential to uncover novel reaction pathways for this compound. The presence of both a hydroxyl and a nitro group on the benzene (B151609) ring introduces unique electronic effects that could lead to unusual reactivity. nih.gov For example, studies on ortho-hydroxy-β-nitrostyrene have revealed that the ortho-hydroxy group can lead to atypical reaction outcomes, such as C-C bond cleavage following conjugate addition, due to intramolecular hydrogen bonding and tautomerization. nih.gov
Future research will likely investigate how the interplay between the hydroxyl, nitro, and sulfonyl chloride functionalities on the this compound molecule influences its reactivity in various transformations. This could include exploring its participation in cycloaddition reactions, denitrative cross-coupling, or as a precursor for complex heterocyclic systems. nih.gov A deeper understanding of its reactivity could open doors to the synthesis of novel and structurally diverse molecules.
Advanced Applications in Targeted Drug Delivery Systems
The unique structural features of this compound and its derivatives make them interesting candidates for advanced applications, particularly in the field of targeted drug delivery. The ability to functionalize molecules with sulfonyl groups can significantly alter their pharmacological properties. solubilityofthings.com
Researchers are increasingly exploring the use of nanoparticles for targeted drug delivery, where ligands such as antibodies or peptides are attached to the nanoparticle surface to direct them to specific cells or tissues. nih.gov The chemical handles present in this compound could be utilized to attach such targeting moieties or to conjugate the molecule to drug-carrying nanoparticles. This approach aims to deliver therapeutic agents more precisely to their site of action, such as tumor cells, thereby increasing efficacy and minimizing side effects. nih.gov Future studies may focus on designing and synthesizing derivatives of this compound that can be incorporated into these sophisticated drug delivery platforms.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
Investigation of Environmental Fate and Green Chemistry Considerations
A comprehensive understanding of the environmental fate of this compound is crucial for its responsible use. The presence of a chlorinated and nitrated aromatic ring raises potential environmental concerns that warrant thorough investigation. solubilityofthings.com Nitroaromatic compounds, as a class, are known to have various environmental impacts, and their behavior in soil, water, and air needs to be assessed. epa.gov
Future research will likely focus on the biodegradability of this compound and its potential transformation products in the environment. Studies will aim to identify any persistent or toxic metabolites that may form. This information is essential for conducting a complete life-cycle assessment and ensuring that its application aligns with the principles of green chemistry. uniroma1.it By proactively considering the environmental impact, researchers can develop strategies to mitigate any potential risks and promote the sustainable use of this chemical compound.
Q & A
Basic: What are the recommended synthetic routes for 4-Hydroxy-3-nitrobenzenesulfonyl chloride, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves sulfonation, nitration, and chlorination steps. For example:
Sulfonation : Introduce a sulfonic acid group to benzene derivatives under controlled acidic conditions (e.g., H₂SO₄).
Nitration : Position-selective nitration using HNO₃/H₂SO₄, ensuring the nitro group occupies the meta position relative to the hydroxyl group.
Chlorination : Conversion to the sulfonyl chloride using PCl₅ or SOCl₂ under anhydrous conditions .
Purity Optimization :
- Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to separate byproducts.
- Monitor reaction progress via TLC or HPLC. Recrystallization from toluene (solubility: ~50 mg/mL at 20°C) can improve crystalline purity .
Advanced: How do electronic effects of the nitro and hydroxy substituents influence the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
The nitro group (-NO₂) is a strong electron-withdrawing group, activating the sulfonyl chloride toward nucleophilic attack (e.g., by amines to form sulfonamides). The hydroxy (-OH) group, however, can hydrogen-bond with the sulfonyl oxygen, reducing electrophilicity.
Experimental Design :
- Compare reaction rates with analogous compounds lacking the -OH group (e.g., 4-nitrobenzenesulfonyl chloride).
- Use kinetic studies (UV-Vis or NMR monitoring) in polar aprotic solvents (e.g., DMF) to quantify activation barriers.
- Note: Moisture sensitivity requires strict anhydrous conditions to avoid hydrolysis to sulfonic acid .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood or closed-system reactors to prevent inhalation of dust/aerosols .
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Avoid contact with moisture (decomposes to release HCl, NOₓ, and SOₓ) .
- Spill Management : Neutralize spills with sodium bicarbonate, collect in sealed containers, and dispose via hazardous waste protocols .
Advanced: How can conflicting spectral data (e.g., NMR or MS) for this compound be resolved?
Methodological Answer:
- Mass Spectrometry : Compare fragmentation patterns with NIST reference data (e.g., m/z peaks for [M-Cl]+ and [M-NO₂]+). Use high-resolution MS to distinguish isotopic clusters .
- NMR : Assign peaks using 2D techniques (HSQC, HMBC). The hydroxy proton may appear broadened due to hydrogen bonding; deuterated DMSO can suppress exchange broadening .
- Validation : Cross-reference with synthetic intermediates (e.g., 4-hydroxy-3-nitrobenzenesulfonic acid) to confirm functional group integrity .
Basic: What solvents are compatible with this compound in synthetic applications?
Methodological Answer:
- Polar Aprotic Solvents : DMF, DMSO, or acetonitrile are ideal for reactions requiring anhydrous conditions.
- Non-Polar Solvents : Toluene (solubility: ~50 mg/mL) is suitable for recrystallization.
- Avoid Protic Solvents : Water, alcohols, or amines induce hydrolysis or side reactions .
Advanced: What strategies mitigate decomposition during long-term storage or thermal stress?
Methodological Answer:
- Stability Studies : Conduct accelerated aging tests (e.g., 40°C/75% RH for 1 week) with HPLC monitoring.
- Additives : Include desiccants (molecular sieves) in storage containers.
- Thermal Analysis : Use DSC/TGA to identify decomposition thresholds (e.g., exothermic peaks above 100°C). Store below 8°C to minimize thermal degradation .
Basic: How is this compound characterized for functional group analysis?
Methodological Answer:
- FT-IR : Confirm sulfonyl chloride (S=O stretch at ~1370 cm⁻¹ and ~1170 cm⁻¹) and nitro groups (asymmetric -NO₂ stretch at ~1520 cm⁻¹).
- Elemental Analysis : Validate C, H, N, S, and Cl content against theoretical values.
- XRD : Use single-crystal X-ray diffraction to resolve molecular geometry and substituent positioning .
Advanced: How can competing side reactions (e.g., hydrolysis vs. sulfonamide formation) be controlled in aqueous-organic biphasic systems?
Methodological Answer:
- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to favor sulfonamide formation over hydrolysis.
- Phase-Transfer Catalysis : Use tetrabutylammonium bromide to enhance nucleophile (e.g., amine) solubility in organic phases.
- Kinetic Quenching : Monitor reaction progress in real-time and quench with ice-cold water at completion .
Basic: What are the environmental and regulatory considerations for disposing of this compound?
Methodological Answer:
- Waste Treatment : Hydrolyze residual compound with excess NaOH to convert it into less hazardous sulfonate salts.
- Regulatory Compliance : Follow EPA guidelines for sulfonic acid derivatives (RCRA D-code D002 for corrosive waste). Document disposal via a certified hazardous waste contractor .
Advanced: How do steric and electronic factors affect regioselectivity in reactions involving this compound?
Methodological Answer:
- Steric Effects : The bulky nitro group directs electrophilic attacks to the para position relative to the hydroxy group.
- Electronic Effects : The -NO₂ group deactivates the ring, favoring meta/para substitution in Friedel-Crafts or electrophilic aromatic substitutions.
- Experimental Validation : Use computational modeling (DFT) to predict reactive sites and compare with experimental product ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
